molecular formula C28H23NO4 B11503088 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate

Cat. No.: B11503088
M. Wt: 437.5 g/mol
InChI Key: XZJZTKOQMVTUAU-UHFFFAOYSA-N
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Description

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-METHYLBENZOATE is a complex organic compound featuring a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by functionalization to introduce the methoxy and benzoate groups. Common reagents used in these reactions include methoxybenzene, benzoic acid derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of quinoline core to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline core structures.

    Benzoate Esters: Compounds featuring benzoate ester functional groups.

Uniqueness

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzoate groups, along with the quinoline core, make it a versatile compound for various applications .

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] 4-methylbenzoate

InChI

InChI=1S/C28H23NO4/c1-17-7-9-19(10-8-17)28(31)33-24-14-12-20(15-25(24)32-2)22-16-26(30)29-23-13-11-18-5-3-4-6-21(18)27(22)23/h3-15,22H,16H2,1-2H3,(H,29,30)

InChI Key

XZJZTKOQMVTUAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3CC(=O)NC4=C3C5=CC=CC=C5C=C4)OC

Origin of Product

United States

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